![molecular formula C18H12F4N2O2 B2436988 (Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-[4-(trifluoromethyl)phenyl]-2-propenamide CAS No. 866151-40-8](/img/structure/B2436988.png)

(Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-[4-(trifluoromethyl)phenyl]-2-propenamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

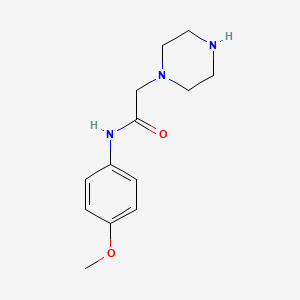

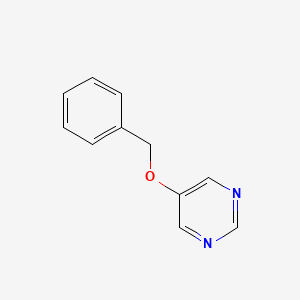

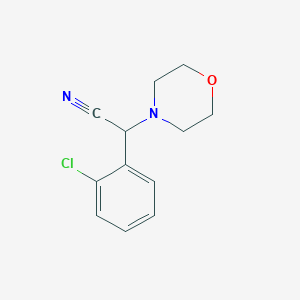

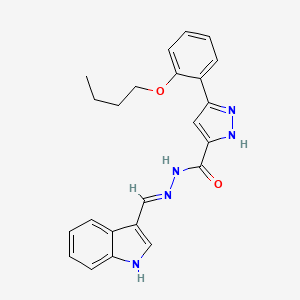

The compound contains several functional groups including a cyano group (-CN), a fluoro group (-F), a hydroxy group (-OH), and an amide group (-CONH2). It also contains a phenyl group, which is a ring of six carbon atoms, attached to various substituents .

Chemical Reactions Analysis

The compound contains several reactive functional groups. The cyano group can undergo addition reactions, the amide group can participate in condensation reactions, and the hydroxy group can undergo substitution reactions .Applications De Recherche Scientifique

Anthelmintic Agents

- Sjogren et al. (1991) reported that α-cyano-β-hydroxypropenamides showed effective anthelmintic activity, particularly against nematodes in mice and certain parasites in sheep. One compound demonstrated a notable reduction in the hematophagous nematode Haemonchus contortus following a single dose. These findings suggest potential applications in veterinary parasitology (Sjogren et al., 1991).

Optical and Mechanical Properties

- Qing‐bao Song et al. (2015) synthesized similar derivatives and studied their optical properties. These compounds displayed distinct optical properties due to their unique stacking modes, which could have implications in materials science (Qing‐bao Song et al., 2015).

Inhibition of Dihydroorotate Dehydrogenase

- Knecht and Löffler (1998) found that certain isoxazol and cinchoninic acid derivatives, including those similar to the compound , significantly inhibit dihydroorotate dehydrogenase, an enzyme crucial in pyrimidine synthesis. This has potential implications in immunosuppression and antirheumatic drug development (Knecht & Löffler, 1998).

Thermodynamic Properties

- Sobechko et al. (2017) researched the thermodynamic properties of similar compounds. They analyzed their solubility and enthalpies in various solvents, contributing to understanding these compounds' behavior in different mediums (Sobechko et al., 2017).

Novel Copolymers and Prodrugs

- Studies by Kharas et al. (2015) and Patterson et al. (1992) explored the synthesis of novel copolymers and prodrugs related to this compound. These studies have implications in materials science and drug development (Kharas et al., 2015), (Patterson et al., 1992).

Inhibition of Adenosine Monophosphate Synthesis

- A study by Curnock et al. (2001) on HR325, a similar compound, revealed its ability to inhibit adenosine 3',5'-cyclic monophosphate synthesis in Jurkat cells. Such findings are significant in the context of immunomodulation and antiproliferative properties (Curnock et al., 2001).

Androgen Receptor Modulation

- Jones et al. (2009) studied the effects of a structurally related compound, S-23, as a selective androgen receptor modulator. It showed potential in hormonal male contraception and affected bone mineral density, lean mass, and fat mass (Jones et al., 2009).

Safety and Hazards

Orientations Futures

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on drug development and clinical trials. If it has unique physical or chemical properties, it could be studied for potential uses in materials science or chemistry .

Propriétés

IUPAC Name |

(Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F4N2O2/c1-10-2-7-14(19)15(8-10)24-17(26)13(9-23)16(25)11-3-5-12(6-4-11)18(20,21)22/h2-8,25H,1H3,(H,24,26)/b16-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSSSBUEITVRLC-SSZFMOIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=O)C(=C(C2=CC=C(C=C2)C(F)(F)F)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)F)NC(=O)/C(=C(/C2=CC=C(C=C2)C(F)(F)F)\O)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide](/img/structure/B2436914.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2436920.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2436921.png)

![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2436928.png)